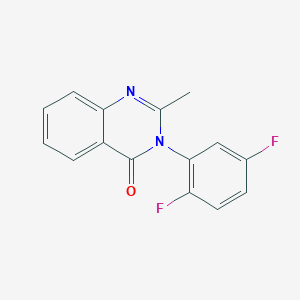

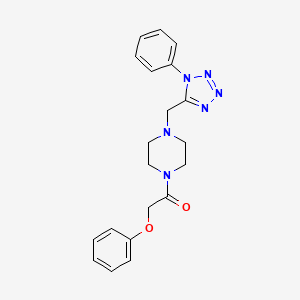

![molecular formula C17H22N2O5 B2799740 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 899734-21-5](/img/structure/B2799740.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are not well-documented . More research is needed to understand the chemical reactions of “N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide”.Scientific Research Applications

Synthesis and Receptor Binding Applications

Research has explored the structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane-based ligands, which are structurally related to the compound , focusing on their binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes. This has led to the identification of compounds with potential as α1 receptor antagonists and 5-HT1AR agonists, providing a basis for developing more selective ligands for these receptors (Franchini et al., 2014).

Further extensions in this area include the synthesis of derivatives combining different heterocyclic rings with a flexible amine chain, yielding novel 5-HT1AR partial agonists with promising neuroprotective activity and antinociceptive potential, indicating a new strategy for pain control (Franchini et al., 2017).

Materials Science and Coordination Chemistry

- The synthesis and characterization of two vic-dioximes containing the 1,3-dioxolane ring and their metal complexes have been studied. These compounds, including variations of the dioxaspiro nonane structure, demonstrate coordination through N atoms with metals, showcasing their potential in developing new materials with specific magnetic, conductive, or catalytic properties (Canpolat & Kaya, 2004).

Synthetic Chemistry

Innovative synthetic methods have been developed for 1,7-dioxaspiro[4.4]nonanes, compounds closely related to the target molecule, showcasing the versatility of spirocyclic compounds in organic synthesis and potential applications in creating novel structures with diverse biological activities (Alonso et al., 2005).

Another study highlighted the reaction of olefins with malonic acid in the presence of manganese(III) acetate to produce 2,7-dioxaspiro[4.4]nonane-1,6-diones, demonstrating a method for constructing complex spirocyclic structures that could be functionalized for various applications (Ito et al., 1983).

Mechanism of Action

The mechanism of action of “N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide” is not known at this time.

Safety and Hazards

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(4-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-22-13-6-4-12(5-7-13)19-16(21)15(20)18-10-14-11-23-17(24-14)8-2-3-9-17/h4-7,14H,2-3,8-11H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTGPJIHDBXASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Bromophenyl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799659.png)

![N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine](/img/structure/B2799666.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate](/img/structure/B2799673.png)

![1-[[2-(6-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea](/img/structure/B2799676.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799677.png)